1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol can be synthesized through a multi-step process involving the following key steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an undecyl halide (such as undecyl bromide) in the presence of a base like potassium carbonate to introduce the undecyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products:
- Oxidation of ethan-1-ol moiety forms aldehydes or carboxylic acids.
- Reduction of benzimidazole ring forms dihydrobenzimidazole derivatives.
- Substitution reactions yield various functionalized benzimidazole derivatives.
Scientific Research Applications
1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The undecyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The ethan-1-ol moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
- 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Octylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Hexylbenzimidazol-2-yl)ethan-1-ol
Comparison: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol is unique due to the presence of the undecyl group, which provides enhanced lipophilicity compared to shorter alkyl chain derivatives This can result in improved biological activity and membrane permeability
Properties
Molecular Formula |
C20H32N2O |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-(1-undecylbenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C20H32N2O/c1-3-4-5-6-7-8-9-10-13-16-22-19-15-12-11-14-18(19)21-20(22)17(2)23/h11-12,14-15,17,23H,3-10,13,16H2,1-2H3 |
InChI Key |
LZZWHKYOQMQTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C(C)O |
Origin of Product |
United States |
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